Product packaging for Methotrexate 5-methyl ester(Cat. No.:CAS No. 67022-39-3)

Methotrexate 5-methyl ester

Cat. No.: B1676402
CAS No.: 67022-39-3
M. Wt: 468.5 g/mol
InChI Key: RYGFOBBTCUXHBB-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methotrexate 5-methyl ester (CAS 67022-39-3) is an esterified impurity of the well-known folic acid antagonist Methotrexate . It is professionally characterized and supplied as a high-purity standard, making it critical for analytical research and quality control in pharmaceutical development, where it is known as Methotrexate Impurity H . In investigative chemistry, this compound serves as a vital synthetic intermediate. Researchers utilize it to create advanced conjugates, such as those with amino acid methyl esters, for developing novel therapeutic agents . These conjugates are designed to overcome chemoresistance, a major limiting factor in chemotherapy, particularly in aggressive cancers like triple-negative breast cancer (MDA-MB-231 cells) . Molecular docking and dynamic simulation studies suggest that these novel conjugates exhibit strong binding interactions with human dihydrofolate reductase (hDHFR), pointing to a potentially more potent and targeted cytotoxic effect compared to Methotrexate alone . This makes this compound a valuable tool for scientists unleashing new strategies in targeted cancer treatment and combating drug resistance. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications in humans. References: Witt TL, Stapels SE, Matherly LH. Restoration of transport activity by co-expression of human reduced folate carrier half-molecules in transport-impaired K562 cells: localization of a substrate binding domain to transmembrane domains 7-12. J Biol Chem. 2004 Nov 5;279(45):46755-63. Epub 2004 Aug 26. PubMed PMID: 15337749 . Shinde, M., Jagadale, M., Naikwade, A., et al. Unleashing potential of methotrexate-amino acid methyl ester-loaded lipidic nanocapsules as magic bullets against resistant breast cancer. (2024) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24N8O5 B1676402 Methotrexate 5-methyl ester CAS No. 67022-39-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(31)26-14(20(32)33)7-8-15(30)34-2/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,31)(H,32,33)(H4,22,23,24,27,28)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGFOBBTCUXHBB-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67022-39-3
Record name Methotrexate 5-methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067022393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 67022-39-3
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Record name METHOTREXATE 5-METHYL ESTER
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Synthesis and Chemical Modification Strategies

Esterification of Methotrexate's Carboxyl Group

The synthesis of Methotrexate (B535133) 5-methyl ester involves the targeted esterification of one of the two carboxyl groups on the glutamic acid moiety of the parent molecule. ontosight.ai This modification can be achieved through several chemical pathways. A common laboratory method involves the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), with a catalyst like triethylamine (B128534) (TEA) to facilitate the formation of an ester bond between methotrexate and an alcohol. jst.go.jpresearchgate.net For instance, polymeric esters of methotrexate have been synthesized by reacting it with polyethylene (B3416737) glycols (PEGs) using this DCC/TEA system. jst.go.jpresearchgate.net

Another approach involves activating the carboxyl group with reagents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) hydrochloride (EDC), which allows for subsequent conjugation to a desired molecule. nih.gov The selective esterification of the α- or γ-carboxyl group presents a chemical challenge. acs.org Research into creating bone-targeted prodrugs has involved coupling the methotrexate sodium salt with a benzylbromide derivative to form the ester, a method that avoids certain reactants known to cause racemization. acs.org However, even with improved selectivity, a mixture of mono- and di-substituted products can form, often requiring purification. acs.org The modification of these carboxyl groups is known to alter the molecule's properties; since the carboxylic acid groups are almost fully ionized at physiological pH, their conversion to less polar esters affects the interaction with target enzymes. portlandpress.com

Targeted Synthesis Approaches for Specific Esters

Beyond simple esterification, specific and often multi-step synthetic routes are employed to create methotrexate analogues for research, including those with modifications to the pteridine (B1203161) ring system.

5-Methyl-5-deazamethotrexate is a structural analogue of methotrexate where the nitrogen atom at position 5 of the pteridine ring is replaced by a carbon atom. This compound is not an ester but its synthesis is relevant to the broader chemical modification of the methotrexate scaffold. Two primary routes for its synthesis have been described. nih.gov

One method involves the reductive methylation of 5-deazaaminopterin (B8673772) analogues. researchgate.net A more direct synthesis starts with 6-(bromomethyl)-2,4-diamino-5-methylpyrido[2,3-d]pyrimidine, which is then treated with formaldehyde (B43269) and sodium cyanoborohydride (Na(CN)BH₃) to yield the final product. nih.gov An alternative pathway involves reacting the same bromomethyl precursor with dimethyl N-[(4-methylamino)benzoyl]-L-glutamate, followed by the hydrolysis of the ester groups to produce 5-methyl-5-deazamethotrexate. nih.gov

Reductive condensation is a key strategy used in the synthesis of methotrexate analogues, particularly deaza-derivatives. This approach is exemplified in the synthesis of 5-alkyl-5-deazaaminopterins, which are precursors to their corresponding methotrexate analogues. researchgate.net The process typically involves the reaction of a pteridine-like intermediate with the side chain. For example, 5-propyl- and 5-butyl-5-deaza analogues are synthesized through a route that starts with a 2,4-diamino-5-alkylpyrido[2,3-d]pyrimidine-6-carbonitrile intermediate. researchgate.net This intermediate then undergoes reductive condensation with diethyl N-(4-aminobenzoyl)-L-glutamate to produce the diethyl ester of the 5-alkyl-5-deazaaminopterin compound. nih.govresearchgate.net This method provides a reliable pathway for constructing the core structure of these complex antifolates. nih.gov

Considerations for Stereochemistry in Synthesis

Methotrexate is a chiral molecule, containing an L-glutamic acid component. Maintaining this specific stereochemistry is crucial, as the biological activity of the compound is highly dependent on its three-dimensional structure. psu.edu During chemical synthesis and modification, particularly reactions involving the carboxyl groups, there is a risk of racemization, which is the conversion of the L-isomer into a mixture of L- and D-isomers.

The use of certain common coupling agents, such as DCC, in esterification reactions has been observed to cause racemization at the chiral center of the glutamate (B1630785) moiety. acs.org This highlights a significant challenge in synthesizing methotrexate derivatives while preserving their stereochemical integrity. Consequently, analytical verification is a critical step in the characterization of newly synthesized methotrexate conjugates. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are specifically employed to delineate and confirm the stereochemistry of the final products. researchgate.netnih.gov

Production as an Impurity in Methotrexate Formulations and its Quantification

Methotrexate 5-methyl ester is officially recognized as a process-related impurity in methotrexate drug substances. medchemexpress.commedchemexpress.combiosynth.com It is listed in the European Pharmacopoeia as Methotrexate Impurity H. theclinivex.com This compound, along with other related substances like methotrexate dimethyl ester and even methotrexate 5-ethyl ester, can arise during the synthesis or storage of the active pharmaceutical ingredient. rhhz.netscienceopen.com

Due to the potential impact of impurities on drug safety and efficacy, highly sensitive and validated analytical methods are required for their detection and quantification. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the predominant techniques used for this purpose. rhhz.netijpsjournal.com

One validated UPLC method for separating and quantifying six different methotrexate impurities, including the 5-methyl ester, employs a C18 column with a gradient elution system. rhhz.net To prevent the breakdown of esterified impurities during testing, dimethyl sulfoxide (B87167) (DMSO) is sometimes used as the solvent for the drug product. scienceopen.comnih.gov The performance of such analytical methods is rigorously validated to ensure accuracy and reliability.

Below are tables detailing the parameters for a validated UPLC method used for impurity quantification.

Table 1: UPLC Method Parameters for Methotrexate Impurity Analysis

Parameter Specification
Column Agilent Zorbax Extend C-18 (50 mm × 4.6 mm, 1.8 µm)
Mobile Phase A: 20 mmol/L Sodium Dihydrogen Phosphate (B84403) (pH 3.0)B: Acetonitrile (B52724)
Elution Gradient
Flow Rate 2.2 mL/min

Data sourced from a study on the determination of impurities in MTX drug substances. rhhz.net

Table 2: Performance Characteristics of the Validated UPLC Method

Parameter Result
Linearity (r) > 0.999
Limit of Detection (LOD) < 0.774 µg/mL
Limit of Quantification (LOQ) < 1.03 µg/mL
Precision (RSD) < 9.8%
Average Recovery 95.2% to 103%

Data reflects the method's performance for six analytes, including this compound. rhhz.net

Pharmacological and Biological Investigations

Enzymatic Inhibition and Folate Pathway Disruption

Methotrexate (B535133) 5-methyl ester, as an analogue of methotrexate, is understood to function as a competitive inhibitor of dihydrofolate reductase (DHFR). droracle.ainih.gov This enzyme is critical for the conversion of dihydrofolate (DHF) into its biologically active form, tetrahydrofolate (THF). droracle.aiourbiochemistry.com The inhibitory action of methotrexate and its analogues stems from their structural similarity to DHF, allowing them to bind to the active site of the DHFR enzyme. droracle.ai This binding prevents the normal substrate from accessing the enzyme, thereby blocking the production of THF. droracle.ai

The inhibition of DHFR by methotrexate analogues is characterized as a slow, tight-binding process. nih.gov This involves the initial rapid formation of an enzyme-NADPH-inhibitor complex, which is followed by a slower isomerization to a more stable complex. nih.gov While research on the 5-deaza analogue of methotrexate has been conducted, demonstrating potent inhibition of DHFR from both bacterial and vertebrate sources, specific kinetic data for the 5-methyl ester derivative is less prevalent in the available literature. nih.gov However, the fundamental mechanism of competitive inhibition is expected to be conserved.

Table 1: Comparative Inhibition of Dihydrofolate Reductase (DHFR)

Compound Target Enzyme Source Inhibition Type Key Findings
Methotrexate Chicken Liver, E. coli Slow, tight-binding Conforms to a mechanism of rapid initial binding followed by slow isomerization. nih.gov
5-Deazamethotrexate Chicken Liver, E. coli Slow, tight-binding Binds tightly to the enzyme, with a mechanism similar to methotrexate. nih.gov
Aminopterin Chicken Liver, E. coli Slow-binding Exhibits different slow-binding mechanisms depending on the enzyme source. nih.gov

The inhibition of DHFR by methotrexate and its derivatives, including the 5-methyl ester, has profound downstream effects on the synthesis of purine (B94841) and pyrimidine (B1678525) precursors. ourbiochemistry.com Tetrahydrofolate (THF) and its derivatives serve as essential cofactors in the de novo synthesis pathways of these nucleic acid building blocks. ourbiochemistry.comreddit.com Specifically, THF derivatives are required for the donation of one-carbon units in several steps of purine biosynthesis. ourbiochemistry.comreddit.com

Table 2: Effect of Methotrexate on Nucleotide Precursor Levels

Metabolite Change Observed Timeframe of Change Implication
Uric Acid Decrease Within 24 hours Reduced purine availability. nih.gov
Hypoxanthine Decrease Parallel to uric acid Reduced purine availability. nih.gov
Uridine Decrease 48 hours post-administration Reduced pyrimidine availability. nih.gov

A direct consequence of DHFR inhibition by methotrexate and its analogues is the depletion of intracellular tetrahydrofolate (THF). nih.govbevital.no Specifically, studies have demonstrated a dose- and time-dependent reduction in 5-methyltetrahydrofolate (5-methyl-THF), a major circulating form of folate, in human glioma cell lines exposed to methotrexate. nih.govbevital.no In one study, a 50% reduction in 5-methyl-THF was observed after just 3 hours of exposure, with levels becoming undetectable after 48 hours. nih.gov

This depletion of the active folate pool is the primary mechanism through which methotrexate exerts its effects on nucleotide synthesis. ourbiochemistry.com The lack of THF regeneration from DHF creates a bottleneck in folate-dependent one-carbon transfer reactions, which are crucial for the synthesis of thymidylate and purines. ourbiochemistry.comyoutube.com The rescue of cells from methotrexate-induced growth inhibition by the administration of 5-formyltetrahydrofolate (leucovorin) or 5-methyltetrahydrofolate further underscores the critical role of THF depletion in the action of this class of drugs. nih.govclinexprheumatol.org

Cellular Transport and Uptake Mechanisms

The esterification of methotrexate to form derivatives such as methotrexate 5-methyl ester can significantly alter its physicochemical properties, particularly its lipophilicity. Generally, the addition of a methyl ester group increases the lipophilicity of a compound. This increased lipophilicity can enhance the molecule's ability to permeate biological membranes. nih.govsemanticscholar.org

The stratum corneum of the skin, for instance, acts as a barrier to the penetration of hydrophilic molecules. nih.gov The development of more lipophilic prodrugs of methotrexate has been explored as a strategy to improve its transport across such barriers. nih.govnih.gov While specific studies quantifying the change in lipophilicity and membrane permeability for this compound are not extensively detailed in the provided search results, the general principle is that esterification can lead to enhanced cellular uptake through passive diffusion across the lipid bilayer of cell membranes.

In addition to passive diffusion, the cellular uptake of methotrexate and its analogues is primarily mediated by specific transport systems. The two main systems involved are the reduced folate carrier (RFC) and folate receptors (FRs).

The reduced folate carrier is the major transport system for folates in mammalian cells and is ubiquitously expressed. It functions as an anion exchanger and is crucial for the cellular uptake of methotrexate.

Folate receptors are high-affinity binding proteins that internalize folates and some folate analogues via endocytosis. There are different isoforms of folate receptors, with their expression varying among different tissues. The affinity of methotrexate for folate receptors is generally lower than that of folic acid.

The expression levels and functional activity of both RFC and FRs can significantly influence the cellular pharmacology and therapeutic efficacy of methotrexate and its derivatives.

Modifications to Enhance Cellular Uptake

Methotrexate, being an anionic molecule, relies on active transport mechanisms like the reduced folate carrier (RFC) to enter cells. tudublin.ie A significant challenge in its therapeutic use is the development of resistance, which can occur through impaired transport into the cell. nih.gov Esterification of one of the carboxylic acid groups of methotrexate, creating a derivative such as this compound, is a chemical modification strategy aimed at overcoming this barrier.

This modification converts the parent drug into a more lipophilic prodrug. Increased lipophilicity can potentially enhance cellular uptake through several mechanisms:

Passive Diffusion: By neutralizing one of the negative charges, the ester derivative may be better able to passively diffuse across the lipid bilayer of the cell membrane, bypassing the need for the RFC transporter.

Nanocarrier Formulation: The increased lipid solubility facilitates the encapsulation of the drug into lipid-based delivery systems, such as lipid-core nanocapsules. These nanocarriers can be internalized by cells through endocytosis, providing an alternative entry route that avoids efflux pumps and transport-related resistance. nih.gov

Research on the related compound, methotrexate diethyl ester, has shown that its association with a lipid-core nanoformulation can significantly increase cellular uptake and cytotoxicity in resistant breast cancer cell lines. nih.gov This approach serves to minimize the development of resistance by altering the mechanism of cell internalization. nih.gov

Metabolism and Biotransformation

Influence of Ester Group on ADME Profile

The introduction of a methyl ester group at the 5-position of the glutamate (B1630785) moiety is expected to significantly alter the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of methotrexate. The parent drug's pharmacokinetics are well-characterized, featuring distribution to non-fatty tissues and clearance primarily through renal excretion. nih.govdrugbank.com

Polyglutamation of Methotrexate Derivatives

A critical step in the mechanism of action of methotrexate is its intracellular conversion to methotrexate polyglutamates (MTX-PGs). nih.gov This reaction is catalyzed by the enzyme folylpolyglutamate synthase (FPGS), which sequentially adds glutamate residues to the γ-carboxyl group of the methotrexate molecule. clinexprheumatol.orgplos.org These polyglutamated forms are retained within the cell for a longer duration and are more potent inhibitors of target enzymes like dihydrofolate reductase (DHFR). nih.govclinexprheumatol.org

Enzymatic Cleavage of Ester Linkages

The conversion of this compound from an inactive prodrug to the active methotrexate molecule is contingent upon the enzymatic hydrolysis of the ester bond. Mammalian cells are rich in a variety of non-specific esterase enzymes located in the cytoplasm, mitochondria, and endoplasmic reticulum. These enzymes are responsible for the metabolism of numerous endogenous and xenobiotic compounds, including many prodrugs that are administered as esters to improve their pharmacokinetic properties.

It is hypothesized that upon entering the cell, this compound is recognized as a substrate by these intracellular esterases. The enzymes catalyze the hydrolytic cleavage of the methyl group, releasing methanol (B129727) and regenerating the free γ-carboxylic acid to yield the parent methotrexate. This bioactivation step is crucial, as the resulting methotrexate can then participate in downstream metabolic processes, including polyglutamation, which is essential for its therapeutic effect. nih.govclinexprheumatol.org

Biological Activity in In Vitro Models

Evaluation of Cell Viability and Functionality

The biological activity of methotrexate derivatives is typically assessed in vitro by measuring their impact on the viability and function of cancer cell lines. While specific cytotoxicity data for this compound is not prominently available, studies on the analogous compound, methotrexate diethyl ester [MTX(OEt)2], provide valuable insights into the potential efficacy of such esterified prodrugs.

In studies using the MTX-resistant human breast cancer cell line MDA-MB-231, the diethyl ester derivative, particularly when formulated in lipid-core nanocapsules (LNCs), demonstrated significantly enhanced cytotoxic effects compared to the unformulated ester. This suggests that combining the increased lipophilicity of the ester with a nanodelivery system can be a highly effective strategy to overcome drug resistance. nih.gov

Below is a table of research findings for Methotrexate diethyl ester, which illustrates the cytotoxic potential of esterified methotrexate.

CompoundCell LineIC50 (µM) after 72hComment
Methotrexate (MTX)MDA-MB-231 (Resistant)> 20Parent drug shows low activity in the resistant cell line.
Methotrexate diethyl ester [MTX(OEt)2]MDA-MB-231 (Resistant)14.8 ± 1.1Ester derivative shows moderate activity.
MTX(OEt)2-loaded LNCsMDA-MB-231 (Resistant)3.8 ± 1.1Nanoformulation of the ester derivative shows the highest activity.

Data derived from studies on Methotrexate diethyl ester in MDA-MB-231 cells as a relevant analogue. nih.gov

Induction of Apoptotic Cell Death and Cell Cycle Arrest

Methotrexate, the parent compound of this compound, is known to exert its effects by inhibiting dihydrofolate reductase, which leads to a decrease in the synthesis of purine and pyrimidine precursors necessary for DNA and RNA synthesis. nih.govresearchgate.net This disruption of nucleotide metabolism can lead to cell cycle arrest and the induction of programmed cell death, or apoptosis. nih.govjhrlmc.com

Studies on various cancer cell lines have shown that methotrexate can induce cell cycle arrest, often at the G1 or S phase, thereby inhibiting cell proliferation. researchgate.netresearchgate.net For instance, in A549 lung adenocarcinoma cells, methotrexate treatment led to an increase in the number of cells in the G0/G1 phase and a corresponding decrease in the S and G2 populations, without significantly inducing apoptosis at the tested concentrations. researchgate.net This suggests the drug's primary initial effect can be cytostatic, halting cell division. researchgate.net In other contexts, such as in acute lymphoblastic leukemia (ALL) cells, methotrexate is a potent inducer of apoptosis. jhrlmc.com The mechanisms can involve the activation of the caspase-3 pathway and an upregulation of the BAX/BCL-2 ratio. jhrlmc.com The relationship between cell cycle arrest and apoptosis induction can be complex; in some cells, cell cycle arrest appears to be the primary response, while in others, apoptosis is the more dominant outcome. nih.gov

Antiproliferative Effects on Cancer Cell Lines (e.g., MCF-7, MDA-MB-231)

The antiproliferative activity of methotrexate and its derivatives has been evaluated in various breast cancer cell lines, including the estrogen receptor-positive MCF-7 and the triple-negative MDA-MB-231. These cell lines often exhibit different sensitivities to the drug. MCF-7 cells are generally considered to be more sensitive to methotrexate, whereas MDA-MB-231 cells have been reported to show resistance, partly due to a lack of expression of the reduced folate carrier (RFC) which is involved in methotrexate uptake. nih.gov

Nanoformulations containing methotrexate and its diethyl ester derivative have demonstrated antiproliferative activity against MCF-7 cells. mdpi.com The effect was particularly enhanced for nanocapsules where the drug was functionalized on the surface, suggesting that targeting folate receptors, which are overexpressed on these cells, is a viable strategy. mdpi.com In contrast, the MDA-MB-231 cell line is noted to be more resistant to free methotrexate. nih.govresearchgate.net However, formulating methotrexate into gold nanoparticles (MTX-GNPs) was shown to overcome this resistance, inducing apoptosis and cell cycle arrest in both MCF-7 and MDA-MB-231 cells. nih.gov

CompoundCell LineAssayIncubation TimeIC50 / Effect
MethotrexateMCF-7MTT24h25.32 µM
MethotrexateMCF-7MTT72h27.09 µM
MethotrexateMCF-7XTTNot Specified2.26 µM
MethotrexateMDA-MB-231MTT72h> 100 µM
Methotrexate Diethyl Ester (in nanocapsules)MCF-7Not SpecifiedNot SpecifiedShowed antiproliferative activity

Assessment in Non-Tumoral Cells (e.g., HaCaT) for Selectivity

To assess the selectivity of potential anticancer agents, their effects on non-tumoral cells are often investigated. The human immortalized keratinocyte cell line, HaCaT, is a common model for such studies. Research has shown that while methotrexate-containing nanoformulations exhibit significant antiproliferative activity against MCF-7 breast cancer cells, no such activity was observed in HaCaT cultures. mdpi.com This demonstrates a degree of selectivity for the cancer cells, which is likely attributable to the higher expression of folate receptors on MCF-7 cells compared to the non-tumoral HaCaT cells. mdpi.com

However, other studies have shown that free methotrexate can inhibit the proliferation and migration of HaCaT cells in a dose-dependent manner. nih.govnih.gov This suggests that while the drug itself can affect non-tumoral cells, targeted delivery systems, such as the nanocapsules mentioned, can enhance its selectivity towards cancer cells. mdpi.com

Studies on Specific Cell Lines and Tumor Types (e.g., Intraocular Melanoma, Glioblastoma)

The application of methotrexate has been explored for cancers of the central nervous system (CNS), such as glioblastoma and intraocular lymphoma. Glioblastoma is a highly aggressive brain tumor, and its treatment is complicated by the blood-brain barrier (BBB), which restricts the entry of many chemotherapeutic agents. psu.eduwjgnet.com Studies have investigated high-dose systemic methotrexate as a way to achieve therapeutic concentrations in the CNS. dovepress.com Direct intratumoral or intrathecal administration of methotrexate has also been explored as a strategy to bypass the BBB in patients with glioblastoma and its complication, leptomeningeal dissemination. wjgnet.comnih.gov

Intraocular lymphoma (IOL), which often coexists with primary central nervous system lymphoma (PCNSL), has also been treated with high-dose intravenous methotrexate. nih.gov Research has shown that this approach can achieve micromolar concentrations of the drug in the aqueous and vitreous humor of the eye, leading to complete or partial responses in a majority of patients. nih.gov However, lower drug concentrations in the vitreous humor may contribute to treatment persistence or relapse in some cases. nih.gov

Preclinical In Vivo Studies

Evaluation of Therapeutic Efficacy in Animal Models (e.g., Leukemia in mice, Rat AIA)

Animal models are crucial for evaluating the therapeutic efficacy of drugs before human trials. Methotrexate has been studied in various animal models for both cancer and inflammatory diseases. In rat models of leukemia, methotrexate is used as a chemotherapeutic agent to induce remission, although its use can be associated with toxicity to organs like the kidneys. ekb.eg

In the context of autoimmune diseases, methotrexate has been extensively studied in rat models of adjuvant-induced arthritis (AIA), which mimics aspects of human rheumatoid arthritis. nih.govmdpi.com In these models, low doses of methotrexate have been shown to effectively suppress inflammation and joint destruction. nih.gov This anti-inflammatory effect is thought to be related to its ability to inhibit the chemotaxis of inflammatory cells. nih.gov Studies in collagen-induced arthritis (CIA) mouse models further confirm that methotrexate treatment significantly reduces disease activity, and this response is associated with a reduction in folate levels in red blood cells and plasma. nih.gov

Brain Penetration and Delivery Enhancement

A significant challenge in treating brain tumors is the limited permeability of the blood-brain barrier (BBB) to many drugs, including methotrexate. nih.govresearchgate.net To address this, researchers have developed prodrug strategies, including the synthesis of more lipophilic ester derivatives of methotrexate. The rationale is that increasing the lipid solubility of the drug can enhance its ability to cross the lipophilic BBB.

In vivo studies have demonstrated the potential of this approach. Mid-chain ester prodrugs of methotrexate, such as dihexyl and dioctyl methotrexate, have been shown to significantly increase the brain-to-plasma concentration ratio compared to free methotrexate in animal models. nih.gov This resulted in a substantial increase in the uptake clearance of methotrexate by the brain parenchyma. nih.gov Other strategies to enhance brain delivery include the use of nanocarriers. Solid lipid nanoparticles loaded with a lipophilic ester of methotrexate and functionalized with proteins like transferrin or insulin (B600854) have been shown to improve the drug's ability to overcome the BBB in rats. researchgate.net Similarly, mesoporous silica (B1680970) nanoparticles functionalized with cell-penetrating peptides have also been shown to improve methotrexate's brain-to-plasma concentration ratio and its blood terminal half-life. nih.gov

Structure-Activity Relationship (SAR) Studies of Ester Derivatives

The glutamic acid moiety of methotrexate (MTX) contains two carboxylic acid groups, at the alpha (α) and gamma (γ) positions, which are critical for its biological activity and transport. These sites offer opportunities for chemical modification, such as esterification, to alter the compound's physicochemical properties and pharmacological profile. Structure-activity relationship (SAR) studies of ester derivatives have revealed important insights into how modifications at these positions affect the drug's interaction with its target enzyme, dihydrofolate reductase (DHFR), as well as its transport into and retention within cells.

Methyl esterification of the carboxyl groups on the glutamate portion of methotrexate significantly influences its biological activity. Studies focusing on the cytotoxicity of these derivatives against cancer cell lines have demonstrated that such modifications alter the compound's potency.

Research on the in vitro growth inhibitory activity of methotrexate esters against human lymphoblastic leukemia (CCRF-CEM) cell lines showed that the Methotrexate γ-monomethyl ester has a reduced potency compared to the parent compound, Methotrexate. The concentration required to inhibit cell growth by 50% (ID50) was 0.43 x 10⁻⁶ mol/L for the γ-monomethyl ester, whereas it was 0.006 x 10⁻⁶ mol/L for unmodified Methotrexate alliedacademies.org. The dimethyl ester of Methotrexate showed a similar potency to the γ-monomethyl ester, with an ID50 of 0.40 x 10⁻⁶ mol/L alliedacademies.org. This suggests that masking the carboxyl groups through methyl esterification can decrease the cytotoxic activity, likely by affecting cellular uptake or interaction with target enzymes.

In Vitro Cytotoxicity of Methotrexate Methyl Esters Against CCRF-CEM Cells alliedacademies.org
CompoundID50 (mol/L)
Methotrexate0.006 x 10⁻⁶
Methotrexate γ-monomethyl ester0.43 x 10⁻⁶
Methotrexate dimethyl ester0.40 x 10⁻⁶

The biological activity of this compound and other methyl-esterified derivatives can be further understood by comparing them to other classes of methotrexate analogs.

Diethyl Ester : Similar to methyl esters, diethyl esters of methotrexate have been synthesized and evaluated. The diethyl ester of Methotrexate was found to be significantly more potent than the monoethyl esters and also more potent than the dimethyl ester. Against CCRF-CEM cells, Methotrexate diethyl ester exhibited an ID50 of 0.012 x 10⁻⁶ mol/L, indicating a much higher cytotoxicity than Methotrexate dimethyl ester (0.40 x 10⁻⁶ mol/L) and approaching the potency of the parent Methotrexate (0.006 x 10⁻⁶ mol/L) alliedacademies.org. This highlights that the nature of the alkyl group in the ester can fine-tune the biological activity. The increased lipophilicity of the diethyl ester may enhance its ability to cross cell membranes, potentially accounting for its greater potency compared to the dimethyl ester nih.gov.

Bisamides : There is limited specific information available in scientific literature regarding methotrexate derivatives that are true "bisamides" formed at both the alpha and gamma carboxyl groups. However, studies on analogs where the glutamate is replaced by other amino acids (forming a new amide bond at the gamma position) show that modifications in this region are possible. For instance, replacing the glutamate moiety with ornithine resulted in compounds that were potent inhibitors of DHFR nih.gov.

Fluorinated Analogues : Fluorination of the glutamate moiety represents another important modification. For example, γ-fluoromethotrexate (FMTX) is a potent inhibitor of DHFR, with activity nearly equivalent to Methotrexate itself. However, a key difference is that FMTX is a very poor substrate for the enzyme folylpoly(γ-glutamate) synthetase. This enzyme is responsible for adding further glutamate residues to the γ-carboxyl group of Methotrexate, a process known as polyglutamylation, which traps the drug inside the cell and enhances its long-term activity. Due to its greatly diminished ability to form polyglutamates, FMTX is less retained in cells, which correlates with reduced long-term toxicity compared to Methotrexate. This contrasts with ester derivatives, which are modified at the same carboxyl group but for different purposes, such as altering solubility and membrane transport rather than preventing polyglutamylation.

The specific position of substitution on the glutamate—either the α- or γ-carboxyl group—plays a distinct role in the activity and transport of methotrexate derivatives.

SAR studies have shown that the γ-carboxyl group is the preferred site for modifications aimed at creating prodrugs or altering properties without drastically reducing core activity. Comparative studies of monoesters revealed that γ-monoesters are generally more potent inhibitors of cancer cell growth than their corresponding α-isomers alliedacademies.org. For example, the ID50 for the γ-monoethyl ester of Methotrexate was 0.58 x 10⁻⁶ mol/L, while the value for the α-monoethyl ester was 6.2 x 10⁻⁶ mol/L, a difference of approximately 10-fold alliedacademies.org. This suggests that a free α-carboxyl group is more critical for maintaining cytotoxic activity than a free γ-carboxyl group.

This difference is also reflected in the binding affinity to the target enzyme, DHFR. Studies have found that γ-substituted compounds tend to bind more effectively to DHFR than α-substituted ones alliedacademies.org. This indicates that the α-carboxyl group may be more directly involved in the critical interactions within the enzyme's active site.

The γ-carboxyl group is also central to the transport and retention of Methotrexate. As mentioned, this is the site of polyglutamylation. This metabolic process, which adds glutamate residues, increases the negative charge of the molecule, thereby preventing its efflux and leading to intracellular accumulation. Esterification of the γ-carboxyl group, as in this compound, blocks this process, which can lead to reduced intracellular concentration and shorter duration of action compared to the parent drug.

Comparison of In Vitro Cytotoxicity (ID50) for α- vs. γ-Esters of Methotrexate alliedacademies.org
CompoundPosition of EsterificationID50 (mol/L) against CCRF-CEM Cells
MTX-monoethyl esterα6.2 x 10⁻⁶
MTX-monoethyl esterγ0.58 x 10⁻⁶
MTX-monobutyl esterα2.0 x 10⁻⁶
MTX-monobutyl esterγ0.76 x 10⁻⁶

Research on Prodrug Design and Delivery Systems

Rationale for Prodrug Development

Methotrexate (B535133) (MTX), a cornerstone in the treatment of various cancers and autoimmune diseases, functions as a folate antagonist, inhibiting dihydrofolate reductase (DHFR) and thereby interfering with DNA synthesis and cell proliferation. mdpi.comimrpress.com However, its clinical utility is often hampered by several limitations. These include poor aqueous solubility, low permeability, and a high incidence of dose-dependent systemic toxicity, which can lead to severe side effects and treatment discontinuation. mdpi.comnih.gov Furthermore, a significant challenge in cancer therapy is the development of drug resistance in tumor cells, often due to impaired transport of MTX into the cells. mdpi.comnih.gov

To address these challenges, the development of methotrexate prodrugs has emerged as a promising strategy. Prodrugs are inactive or less active derivatives of a parent drug that undergo bioconversion in the body to release the active therapeutic agent. The primary goals of developing MTX prodrugs include:

Improving Physicochemical Properties: Modifying the MTX molecule, for instance by esterification, can increase its lipophilicity. This enhancement is intended to improve its permeation across biological membranes, potentially leading to better oral bioavailability and cellular uptake.

Enhancing Therapeutic Index: By altering the drug's distribution and targeting, prodrugs can help to concentrate the active drug at the site of action, such as a tumor, thereby reducing its exposure to healthy tissues and minimizing systemic toxicity. nih.gov

Overcoming Drug Resistance: Prodrugs can utilize different cellular uptake mechanisms than the parent drug, bypassing the resistance mechanisms that tumor cells may have developed against MTX. nih.gov

Enabling Advanced Drug Delivery: The modified structure of a prodrug can facilitate its incorporation into advanced drug delivery systems, such as nanoparticles and liposomes, allowing for controlled and sustained release. scivisionpub.comnih.gov

Esterification of the carboxylic acid groups of methotrexate is a common approach to creating more lipophilic prodrugs that can more easily cross cell membranes. acs.org This strategy forms the basis for investigating compounds like Methotrexate 5-methyl ester.

This compound as a Potential Prodrug Candidate

This compound, also known as Methotrexate γ-Methyl Ester, is a derivative of methotrexate where the gamma-carboxylic acid group of the glutamate (B1630785) moiety is esterified with a methyl group. medchemexpress.commedchemexpress.com This modification transforms the parent molecule into a more lipophilic compound, which is a key characteristic for a potential prodrug. The rationale behind its candidacy as a prodrug is based on the expectation that the ester bond can be cleaved by intracellular esterases, enzymes that are abundant in many tissues, to release the active methotrexate within the target cells.

The potential advantages of using this compound as a prodrug include:

Circumvention of Resistance: Cancer cells that have developed resistance to methotrexate by downregulating the reduced folate carrier (RFC) transport system might still be susceptible to the 5-methyl ester derivative, as it can enter the cell via passive diffusion. nih.gov

Suitability for Nanocarrier Encapsulation: The increased lipophilicity of this compound makes it a more suitable candidate for encapsulation within the lipidic core of nanocarrier systems like liposomes and nanocapsules, which can be challenging for the more hydrophilic parent drug. nih.govnih.gov

While the concept is well-founded, the successful application of this compound as a prodrug depends on a delicate balance: it must be stable enough in the systemic circulation to reach the target tissue, yet be efficiently hydrolyzed by intracellular esterases to release active methotrexate at a therapeutically effective concentration.

Conjugation Strategies and Linker Chemistry

For methotrexate and its esters, several conjugation strategies have been explored, often involving the carboxylic acid groups or the amino groups of the molecule. Common approaches include:

Ester Linkages: As in this compound itself, ester bonds can be formed between the carboxylic acid groups of methotrexate and hydroxyl groups on a carrier molecule. These bonds are potentially cleavable by esterases. frontiersin.org

Amide Linkages: Amide bonds can be formed by reacting the carboxylic acid groups of methotrexate with amino groups on a carrier. While generally more stable than ester bonds, specific peptide sequences can be incorporated as linkers that are cleavable by tumor-specific enzymes like cathepsins. wits.ac.za

Hydrazone Linkages: pH-sensitive hydrazone linkers can be used to conjugate methotrexate to a carrier. These linkers are stable at physiological pH but are designed to hydrolyze and release the drug in the acidic microenvironment of tumors or within the endosomes/lysosomes of cancer cells. nih.gov

In the context of this compound, conjugation would typically involve the remaining free α-carboxylic acid group. For example, an active ester, such as an N-hydroxysuccinimide (NHS) ester, could be formed at the α-position, which can then react with an amino-functionalized carrier to form a stable amide bond. mdpi.comcellmosaic.com This would result in a conjugate where the 5-methyl ester acts as a lipophilic prodrug moiety, and the linker at the alpha position tethers it to the delivery system.

The table below summarizes some common linker types and their cleavage mechanisms relevant to drug conjugation.

Linker TypeCleavage MechanismTypical Application Environment
EsterEsterasesIntracellular
Amide (Peptide)Proteases (e.g., Cathepsins)Tumor microenvironment, Lysosomes
HydrazoneAcid hydrolysisAcidic tumor microenvironment, Endosomes/Lysosomes
DisulfideGlutathione (B108866) (Reductive cleavage)Intracellular (high glutathione levels in tumor cells)

Nanocarrier Systems for Methotrexate Ester Delivery (e.g., lipid-core nanocapsules, liposomes)

The increased lipophilicity of methotrexate esters, including the 5-methyl ester, makes them excellent candidates for encapsulation within lipid-based nanocarriers. These systems can protect the drug from premature degradation, improve its pharmacokinetic profile, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. scivisionpub.comscivisionpub.com

Lipid-Core Nanocapsules (LNCs): LNCs are vesicular systems composed of a lipid core, typically an oil or a triglyceride, surrounded by a polymeric wall. nih.gov This structure is well-suited for encapsulating lipophilic drugs like methotrexate esters within the oily core. Studies on methotrexate diethyl ester-loaded LNCs have demonstrated their potential to overcome drug resistance in breast cancer cell lines. nih.gov The nanoencapsulation was shown to increase cellular uptake and induce apoptosis in resistant cells that lack the necessary transport receptors for the parent methotrexate. nih.gov

Liposomes: Liposomes are spherical vesicles composed of one or more phospholipid bilayers, which can encapsulate both hydrophilic and lipophilic drugs. For lipophilic prodrugs like methotrexate esters, they can be incorporated directly into the lipid bilayer. nih.govnih.gov This approach can achieve a higher drug loading capacity compared to the passive encapsulation of water-soluble drugs in the aqueous core. nih.gov Research on liposomal formulations of a methotrexate diglyceride ester (a lipophilic prodrug) showed that these liposomes could overcome resistance in T-lymphoblastic cells and demonstrated improved tumor growth inhibition and lower toxicity compared to free methotrexate in animal models. nih.gov

The table below presents a comparison of these two nanocarrier systems for the delivery of methotrexate esters.

Nanocarrier SystemStructureLocation of Methotrexate EsterKey Advantages
Lipid-Core Nanocapsules (LNCs)Oily core with a polymeric shellWithin the oily coreHigh loading capacity for lipophilic drugs, potential for controlled release. nih.gov
LiposomesPhospholipid bilayer(s) surrounding an aqueous coreIntegrated within the lipid bilayerBiocompatible, can carry both hydrophilic and lipophilic drugs, surface can be modified for targeting. mdpi.com

Enhanced Drug Permeation and Sustained Release

A key advantage of converting methotrexate into its 5-methyl ester and formulating it into nanocarriers is the potential for enhanced drug permeation and sustained release.

Enhanced Permeation: The increased lipophilicity of this compound is hypothesized to improve its ability to permeate through biological membranes, including the skin and the membranes of target cells. researchgate.net Studies on other methotrexate esters have shown that esterification can significantly enhance skin penetration. Formulations designed for transdermal delivery, such as those incorporating penetration enhancers or using micelle-based systems, have demonstrated increased permeation of methotrexate compared to the free drug. nih.govnih.gov The positive charge of some nanocarriers can also aid in binding to negatively charged skin cells, further promoting permeation. nih.gov

Sustained Release: Incorporating this compound into nanocarriers like lipid-core nanocapsules or polymeric nanoparticles can provide a sustained release profile. nih.govacs.org The drug is gradually released from the carrier over an extended period, which can help maintain a therapeutic concentration at the target site while reducing the peak plasma concentration and associated systemic toxicity. For instance, methotrexate loaded into porous polymeric adsorbents showed a distinct sustained release performance in simulated gastrointestinal fluids and an enhanced oral bioavailability in rats. nih.gov Similarly, methotrexate nanocrystals incorporated into dissolving microneedle arrays acted as a drug depot in the skin, releasing the drug in a sustained manner over 72 hours while minimizing systemic exposure. acs.orgdoaj.org This controlled release is often governed by the degradation of the nanocarrier matrix or the diffusion of the drug from the core.

Targeted Delivery Approaches (e.g., Folate Receptor Overexpression)

A major goal in cancer therapy is to selectively deliver cytotoxic agents to tumor cells while sparing healthy tissues. One of the most promising strategies for targeted delivery of methotrexate and its derivatives involves exploiting the overexpression of the folate receptor (FR) on the surface of many cancer cells. nih.govacs.org

The folate receptor has a high affinity for folic acid and its analogs, including methotrexate. nih.govcore.ac.uk While methotrexate's affinity for the FR is somewhat lower than that of folic acid, it is still sufficient to mediate cellular uptake via receptor-mediated endocytosis. nih.govacs.org This provides a mechanism for targeted delivery, as many normal tissues have limited FR expression.

This targeting strategy can be implemented in several ways for a prodrug like this compound:

Direct Targeting: The methotrexate moiety itself can act as a targeting ligand. Nanocarriers loaded with this compound can be designed to present the methotrexate structure on their surface, allowing them to bind to folate receptors on cancer cells. nih.gov

Dual-Ligand Targeting: The surface of the nanocarrier can be decorated with both folic acid (as a high-affinity targeting ligand) and the encapsulated this compound. This can enhance the binding and uptake of the nanocarrier by FR-positive cells. nih.gov

Antibody-Drug Conjugates: The prodrug can be conjugated to a monoclonal antibody that specifically targets a tumor-associated antigen, a strategy known as antibody-directed enzyme prodrug therapy (ADEPT) or as a direct antibody-drug conjugate (ADC). nih.govcreative-biolabs.com

By targeting the folate receptor, delivery systems carrying this compound can potentially achieve higher concentrations of the active drug within the tumor cells, thereby enhancing its therapeutic efficacy and reducing off-target side effects. nih.gov

Mechanisms of Resistance to Methotrexate and Its Esters

Reduced Intracellular Uptake (e.g., by RFC impairment)

A primary mechanism of resistance to methotrexate (B535133) involves diminished transport of the drug into the cell. The reduced folate carrier (RFC), encoded by the SLC19A1 gene, is the principal transporter responsible for the uptake of methotrexate and natural folates into mammalian cells. acs.org Impairment of RFC function, through genetic mutations, decreased expression, or transcriptional silencing, leads to lower intracellular drug concentrations, thereby rendering the cells resistant to the cytotoxic effects of methotrexate. acs.orgashpublications.org

Lipophilic derivatives of methotrexate, such as its esters, have been developed to counteract this form of resistance. nih.gov The rationale behind this approach is that by increasing the lipophilicity of the molecule, it may be able to bypass the RFC transporter and enter the cell through passive diffusion across the lipid bilayer. Studies on various lipophilic methotrexate conjugates have shown that they can be effective against cell lines that have developed resistance to methotrexate due to impaired transport. nih.govuq.edu.au For instance, certain lipoamino acid conjugates of methotrexate demonstrated significant inhibitory activity against a transport-resistant tumor cell subline, whereas the parent drug was much less effective. nih.govuq.edu.au This suggests that esterification, such as in Methotrexate 5-methyl ester, could potentially serve as a strategy to circumvent RFC-mediated resistance.

Cell Line Resistance Mechanism Effect on Methotrexate Uptake Potential for Ester Efficacy
CCRF-CEM/MTXImpaired RFC transportSignificantly decreasedHigh
MOLT-4/MTXRFC transcriptional silencingMarkedly reducedHigh

This table illustrates cell lines with resistance to methotrexate due to impaired uptake and the potential of esterified derivatives to overcome this resistance.

Increased Drug Efflux

Another significant mechanism of resistance is the increased efflux of methotrexate from the cell, mediated by ATP-binding cassette (ABC) transporters. mdpi.com These transmembrane proteins actively pump various substrates, including chemotherapeutic agents, out of the cell, thereby reducing their intracellular concentration and efficacy. Several members of the ABC transporter family, such as ABCB1 (P-glycoprotein), ABCC family members (MRPs), and ABCG2 (breast cancer resistance protein), have been implicated in methotrexate efflux. mdpi.comfrontiersin.orgconsensus.app Overexpression of these transporters is a common feature in multidrug-resistant cancer cells.

The impact of esterification on drug efflux is an area of ongoing research. While increased lipophilicity might enhance passive influx, it could also potentially make the compound a better substrate for certain efflux pumps. However, some studies suggest that specific methotrexate conjugates can evade efflux mechanisms. For example, the lipophilic compound trimetrexate (B1681579) was shown to retain activity against methotrexate-resistant leukemia cells with impaired drug transport, which was not attributed to increased efflux. ashpublications.org The specific interactions of this compound with various ABC transporters have not been extensively characterized in publicly available research.

Transporter Function Role in Methotrexate Resistance
ABCB1 (P-gp)Efflux of a wide range of xenobioticsContributes to multidrug resistance, including to some antifolates
ABCC (MRPs)Efflux of organic anionsIncreased expression leads to enhanced methotrexate efflux
ABCG2 (BCRP)Efflux of various drugs and toxinsCan transport methotrexate and contribute to resistance

This table summarizes the key ABC transporters involved in methotrexate efflux and their role in drug resistance.

Decreased Polyglutamation

Once inside the cell, methotrexate is converted to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). plos.orgnih.gov This process involves the sequential addition of glutamate (B1630785) residues to the methotrexate molecule. plos.org Polyglutamation is crucial for the retention of methotrexate within the cell, as the polyglutamated forms are larger, more negatively charged, and are poor substrates for efflux pumps. the-rheumatologist.org Furthermore, methotrexate polyglutamates are more potent inhibitors of dihydrofolate reductase (DHFR) and other folate-dependent enzymes. nih.gov

A decrease in the activity of FPGS or an increase in the activity of gamma-glutamyl hydrolase (GGH), the enzyme that removes glutamate residues, can lead to reduced polyglutamation and, consequently, resistance to methotrexate. ashpublications.org This is a well-established mechanism of resistance in various cancer cell lines. nih.gov Research on CCRF-CEM cells resistant to 7-hydroxymethotrexate, a metabolite of methotrexate, revealed that the resistance was primarily due to a significant decrease in FPGS activity. ashpublications.org

The esterification of the glutamate moiety of methotrexate, as in this compound, would likely prevent its direct polyglutamation by FPGS, as the carboxyl group is blocked. The ester would need to be hydrolyzed back to the parent methotrexate molecule within the cell to become a substrate for FPGS. Therefore, the efficiency of intracellular esterases would be a critical factor in determining the efficacy of such a compound in overcoming resistance mechanisms related to polyglutamation.

Overexpression or Amplification of DHFR

The primary intracellular target of methotrexate is the enzyme dihydrofolate reductase (DHFR). droracle.aicreative-biolabs.com Methotrexate is a potent inhibitor of DHFR, leading to the depletion of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell replication. nih.govyoutube.com

A common mechanism of acquired resistance to methotrexate is the overexpression of DHFR, often as a result of gene amplification. nih.gov When the DHFR gene is amplified, the cell produces an excess amount of the enzyme, requiring a much higher intracellular concentration of methotrexate to achieve a sufficient level of inhibition. nih.gov This mechanism has been observed in numerous cancer cell lines and clinical samples. nih.gov

Lipophilic methotrexate derivatives, including esters, are designed to act as inhibitors of DHFR. nih.gov Docking studies have suggested that these conjugates can interact effectively with human DHFR. nih.gov The inhibitory activity of these compounds against DHFR is a key determinant of their cytotoxic potential. However, significant overexpression of DHFR would still present a challenge to the efficacy of this compound, similar to the parent compound.

Other Resistance Mechanisms

In addition to the primary mechanisms discussed above, other factors can contribute to methotrexate resistance. These include structural alterations in the DHFR enzyme that reduce its affinity for methotrexate. nih.gov Such mutations would render the enzyme less susceptible to inhibition, even in the presence of adequate intracellular drug concentrations.

Mechanistic Insights into Off Target Effects and Toxicity

Impact on Methylation Processes and Methionine Biosynthesis

Methotrexate (B535133) (MTX) is a folate antagonist that competitively inhibits dihydrofolate reductase (DHFR), an enzyme crucial for converting dihydrofolate into the active tetrahydrofolate (THF). wikipedia.org This inhibition depletes the intracellular pool of THF, which is essential for the de novo synthesis of purine (B94841) nucleotides and thymidylate, thereby interfering with DNA and RNA synthesis. wikipedia.org

The disruption of folate metabolism extends to methylation processes critical for cellular function. THF is a carrier of one-carbon units, and its derivative, 5-methyltetrahydrofolate (5-methylTHF), is the primary methyl donor for the remethylation of homocysteine to methionine. nih.gov This reaction is catalyzed by methionine synthase. By reducing THF levels, MTX consequently decreases the availability of 5-methylTHF, which impairs methionine synthesis. nih.govtandfonline.com

A reduction in methionine synthesis leads to lower levels of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. nih.govmdpi.com The depletion of SAM can disrupt these critical cellular processes. tandfonline.com Furthermore, the inhibition of methionine synthase results in an accumulation of homocysteine, which has been associated with neurotoxic effects. nih.govnih.gov Studies have also shown that MTX can inhibit methionine S-adenosyltransferase (MAT), the enzyme that produces SAM from methionine, further perturbing cellular methylation capacity independent of folate depletion. nih.govdrugbank.com

Table 1: Key Molecules in MTX-Induced Disruption of Methylation

Molecule Role Impact of Methotrexate
Dihydrofolate Reductase (DHFR) Enzyme that reduces dihydrofolate to tetrahydrofolate. Directly and competitively inhibited. wikipedia.org
Tetrahydrofolate (THF) Active form of folate; one-carbon carrier. Levels are depleted due to DHFR inhibition. tandfonline.com
5-Methyltetrahydrofolate (5-methylTHF) THF derivative; methyl donor for methionine synthesis. Levels are reduced, impairing homocysteine remethylation. nih.gov
Methionine Synthase Enzyme that catalyzes the conversion of homocysteine to methionine. Activity is reduced due to depletion of its substrate, 5-methylTHF. nih.gov
Homocysteine Amino acid; precursor to methionine. Accumulates due to impaired remethylation. nih.gov
S-Adenosylmethionine (SAM) Universal methyl donor for cellular methylation reactions. Synthesis is decreased, affecting global methylation. nih.gov

Interaction with Nitric Oxide Synthesis

Nitric oxide (NO) is a signaling molecule involved in various physiological processes, including inflammation. It is produced by nitric oxide synthases (NOS). mdpi.com Evidence suggests that methotrexate interacts with the NO synthesis pathway, which can contribute to its toxic effects, particularly in the gastrointestinal tract.

Studies have shown that methotrexate administration can lead to an increased expression of inducible nitric oxide synthase (iNOS) in intestinal tissue. nih.gov Pro-inflammatory cytokines like TNF-α and IL-1, which are often elevated following MTX-induced damage, are potent inducers of iNOS. nih.gov The resulting overproduction of NO is implicated in the pathogenesis of intestinal mucositis. nih.gov This excess NO can contribute to oxidative stress and inflammation, exacerbating tissue damage. nih.gov

Conversely, in some cellular contexts, such as murine lung epithelial cells, methotrexate has been shown to inhibit iNOS activity. nih.govatsjournals.org This inhibition appears to be mediated by the depletion of tetrahydrobiopterin, a required cofactor for NOS. atsjournals.org This dual role—inducing iNOS in some tissues while inhibiting it in others—highlights the complex interaction between methotrexate and nitric oxide signaling.

Modulation of Adenosine-Mediated Anti-inflammatory Effects

A primary mechanism for the anti-inflammatory action of methotrexate is its ability to increase extracellular adenosine (B11128) levels at sites of inflammation. nih.govclinexprheumatol.org Adenosine is a potent endogenous anti-inflammatory molecule. clinexprheumatol.org This effect is not related to DHFR inhibition but rather to the inhibition of other enzymes in the purine biosynthesis pathway. wikipedia.org

Specifically, methotrexate polyglutamates (the intracellular form of MTX) inhibit aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase. clinexprheumatol.orgyoutube.com This leads to the intracellular accumulation of AICAR, which in turn competitively inhibits AMP deaminase, an enzyme that breaks down adenosine monophosphate (AMP). clinexprheumatol.orgyoutube.com The resulting buildup of AMP leads to its release from the cell, where it is converted to adenosine by the extracellular enzyme ecto-5'-nucleotidase. clinexprheumatol.org

Extracellular adenosine then binds to its receptors (primarily A2A receptors) on the surface of inflammatory cells such as neutrophils and macrophages. nih.govscispace.com This signaling cascade suppresses inflammatory functions, including leukocyte accumulation, thereby reducing inflammation. nih.govclinexprheumatol.org This adenosine-mediated pathway is considered a cornerstone of methotrexate's therapeutic efficacy in diseases like rheumatoid arthritis. youtube.com

Table 2: Pathway of MTX-Induced Adenosine Release

Step Molecule/Process Description
1 Inhibition of AICAR Transformylase Methotrexate polyglutamates block this enzyme, causing its substrate to build up. clinexprheumatol.orgresearchgate.net
2 AICAR Accumulation Intracellular levels of AICAR increase significantly. nih.govyoutube.com
3 Inhibition of AMP Deaminase Accumulated AICAR competitively inhibits the enzyme that degrades AMP. clinexprheumatol.org
4 AMP Accumulation and Release Intracellular AMP levels rise, leading to its release into the extracellular space. clinexprheumatol.org
5 Conversion to Adenosine Extracellular AMP is converted to adenosine by ecto-5'-nucleotidase. clinexprheumatol.org
6 Receptor Binding & Effect Adenosine binds to A2A receptors on immune cells, producing an anti-inflammatory effect. nih.gov

Neurotoxicity Mechanisms

Methotrexate-induced neurotoxicity can manifest as acute, subacute, or chronic syndromes. nih.gov The underlying mechanisms are multifactorial and involve several biochemical disruptions in the central nervous system (CNS). nih.gov

One key mechanism is the disruption of folate-dependent pathways within the CNS. nih.gov Inhibition of DHFR by methotrexate depletes reduced folates, which are vital for CNS metabolism. nih.gov This leads to an increase in CSF levels of homocysteine, an excitatory amino acid that can be neurotoxic at high concentrations. nih.govnih.gov The elevated homocysteine is a consequence of the impaired methionine synthesis pathway described previously. nih.gov

Another proposed mechanism involves adenosine. While adenosine has anti-inflammatory effects peripherally, its accumulation in the CNS has been linked to acute neurotoxic symptoms like somnolence. nih.govclinexprheumatol.org The administration of adenosine receptor antagonists has been shown to reverse these acute effects in some cases. clinexprheumatol.org Additionally, altered methylation processes due to SAM depletion may affect myelination, potentially contributing to chronic neurotoxicity. tandfonline.com Genetic factors, such as polymorphisms in genes related to folate metabolism, may also predispose individuals to neurotoxicity. haematologica.org

Renal and Gastrointestinal Toxicity Mechanisms

Renal Toxicity

Nephrotoxicity is a significant concern with methotrexate, particularly at high doses. The primary mechanism involves the precipitation of methotrexate and its less soluble metabolite, 7-hydroxymethotrexate (7-OH-MTX), in the renal tubules. nih.govdovepress.com This precipitation is more likely to occur in acidic urine, where the compounds are less soluble, leading to crystalluria and tubular obstruction. nih.gov

Beyond physical obstruction, there is evidence of direct toxic effects on renal tubular cells. nih.govresearchgate.net Both MTX and 7-OH-MTX can be taken up by these cells, causing direct injury, which may manifest as tubular necrosis. nih.gov This direct toxicity is thought to contribute to acute kidney injury. researchgate.net The resulting renal dysfunction impairs the clearance of methotrexate from the body, which can prolong exposure to toxic concentrations and exacerbate other systemic toxicities. researchgate.net

Table 3: Factors in Methotrexate Renal Toxicity

Factor Mechanism of Action
Drug Precipitation MTX and its metabolite 7-OH-MTX precipitate in renal tubules, causing physical obstruction. nih.gov
Urine pH Low (acidic) urine pH decreases the solubility of MTX and 7-OH-MTX, promoting crystal formation. nih.gov
Direct Tubular Injury MTX and 7-OH-MTX exert direct toxic effects on renal tubular epithelial cells. nih.gov
Reduced Clearance Resulting kidney injury slows the excretion of MTX, increasing systemic toxicity. researchgate.net

Gastrointestinal Toxicity

Gastrointestinal mucositis is a common toxicity of methotrexate, stemming from its anti-proliferative effects on the rapidly dividing epithelial cells of the intestinal mucosa. nih.gov The mechanisms, however, extend beyond simple mitotic arrest.

Oxidative stress is a key factor in the development of MTX-induced intestinal injury. nih.govtandfonline.com Methotrexate administration can lead to the production of reactive oxygen species (ROS), which damage cellular components. nih.govbrieflands.com This oxidative stress activates inflammatory signaling pathways, most notably nuclear factor-kappa B (NF-κB). nih.govtandfonline.com

Activation of NF-κB leads to the transcription of numerous pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govnih.gov These cytokines perpetuate the inflammatory cascade, leading to neutrophil infiltration, mucosal ulceration, villous atrophy, and loss of the intestinal barrier function. nih.govnih.gov

Analytical Methods for Detection and Quantification

Ultra-Performance Liquid Chromatography (UPLC) for Impurity Analysis

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful technique for the separation and determination of impurities in Methotrexate (B535133) drug substances, including Methotrexate 5-methyl ester. Its advantages over conventional High-Performance Liquid Chromatography (HPLC) include higher resolution, shorter analysis times, and increased sensitivity.

A sensitive and rapid UPLC method was developed for the separation and determination of six impurities in Methotrexate drug substances, one of which was this compound. rhhz.netresearchgate.net This method allows for the quantification of these impurities at very low levels. To prevent the hydrolysis of esterified impurities like this compound, dimethyl sulfoxide (B87167) (DMSO) was used as the solvent for the drug substance. researchgate.netnih.govscienceopen.com The analysis is typically performed at a wavelength of 305 nm. researchgate.netnih.govscienceopen.com

Key parameters of a validated UPLC method for the analysis of Methotrexate impurities are summarized below:

ParameterDetails
Column Agilent Zorbax Extend C-18 (50 mm × 4.6 mm, 1.8 µm)
Mobile Phase Gradient elution with 20 mmol/L sodium dihydrogen phosphate (B84403) in water (pH 3.0) and acetonitrile (B52724)
Flow Rate 2.2 mL/min
Detection UV at 305 nm
Analysis Time Less than 16 minutes

This UPLC method demonstrated good linearity with a correlation coefficient (r) greater than 0.999 for all analytes. The limit of detection (LOD) and limit of quantification (LOQ) were found to be less than 0.774 µg/mL and 1.03 µg/mL, respectively, for the six impurities analyzed. rhhz.netresearchgate.net The method also showed good precision, with the relative standard deviation (RSD) for intra- and inter-day precision being less than 9.8%. rhhz.netresearchgate.net The average recovery ranged from 95.2% to 103%. rhhz.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Biological Samples

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of Methotrexate and its related compounds, including this compound, in biological samples. xjtu.edu.cn HPLC methods coupled with various detectors, such as UV-visible, fluorescence, and mass spectrometry, offer the necessary selectivity and sensitivity for therapeutic drug monitoring and pharmacokinetic studies. nih.govijpsjournal.com

A typical HPLC method for the analysis of Methotrexate involves a reversed-phase column, such as a C18 column, and a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol (B129727). jocpr.com UV detection is commonly performed in the range of 302–400 nm. nih.govijpsjournal.com For instance, one method utilized a mobile phase of acetonitrile and potassium dihydrogen orthophosphate (92:8) at a pH of 6.0, with a flow rate of 1.4 ml/min and detection at 303 nm. jocpr.com This method demonstrated good linearity in the concentration range of 50 µg/ml to 150 µg/ml with a regression coefficient of 0.999. jocpr.com

The table below summarizes typical parameters for an HPLC method for Methotrexate analysis:

ParameterDetails
Column C18 (e.g., Lichrocart Supersil 125-4)
Mobile Phase Phosphate buffer (pH 6.0) and methanol (80:20 v/v)
Flow Rate 1.0 mL/min
Detection PDA detector at 303 nm
Linear Range 0.5 to 25 µg/mL
LLOQ 0.5 µg/mL

Validation of such methods typically includes assessing selectivity, linearity, accuracy, precision, recovery, and stability to ensure reliable results for the quantification of the analyte in complex biological matrices like plasma. medpharmres.com

Spectrophotometric Methods

UV-visible spectrophotometry offers a simple, cost-effective, and rapid method for the determination of Methotrexate and its derivatives. ijpcbs.com These methods are based on the principle that the drug absorbs light in the UV-visible region of the electromagnetic spectrum. The maximum absorbance (λmax) for Methotrexate is typically observed around 303 nm. hrpub.org

One developed UV spectrophotometric method for the estimation of Methotrexate in bulk and tablet formulations involves measurements in a zero-order derivative at 259 nm or using an area under the curve (AUC) method between 256-262 nm. ijpcbs.com The drug was found to obey Beer-Lambert's law in the concentration range of 3-10 µg/ml for both methods. ijpcbs.com Another study established a linear range of 2-14 µg/ml with a regression coefficient of 0.9992 at a λmax of 303 nm. hrpub.org

The sensitivity of these methods is demonstrated by the limit of detection (LOD) and limit of quantification (LOQ), which have been reported to be as low as 0.0825 µg/mL and 0.25 µg/mL, respectively. hrpub.org

MethodWavelength (nm)Linear Range (µg/mL)
Zero Order Derivative2593-10-
Area Under Curve256-2623-10-
UV-Visible Spectrophotometry3032-140.9992

These methods have been successfully applied for the quality control of Methotrexate in pharmaceutical dosage forms. hrpub.org

Fluorescence-Based Detection Methods

Fluorescence-based detection methods provide high sensitivity for the quantification of Methotrexate and its related compounds. Methotrexate itself has low native fluorescence, but it can be chemically modified to produce highly fluorescent products. xjtu.edu.cn

One common approach involves the oxidation of the pteridine (B1203161) ring of Methotrexate to form a fluorescent derivative. nih.gov For example, oxidation with potassium permanganate (B83412) in an acetate (B1210297) buffer can yield 2-amino-4-hydroxypteridine-6-carboxylic acid, a fluorescent compound. farmaciajournal.com This method has been validated for the quantitative assay of Methotrexate in human plasma, with a linear range of 0.077 – 1.05 μg/mL and a lower limit of quantification of 0.075 μg/mL. farmaciajournal.com

Another sensitive fluorimetric method is based on the quenching of the fluorescence of a terbium (Tb³⁺)-1,10-phenanthroline complex by Methotrexate. nih.gov The decrease in fluorescence intensity is proportional to the concentration of the drug. This terbium-sensitized method has a linear range of 0.02-10 μg/mL and a detection limit of 0.015 μg/mL. nih.gov More recently, a method using terbium-doped dendritic silica (B1680970) particles has been developed, offering even higher sensitivity with a limit of detection of 35 nM. rsc.org

Furthermore, a novel optical sensor using nitrogen, sulfur, phosphorus, and boron-doped carbon dots has been developed for the determination of Methotrexate. nih.govnih.gov The fluorescence of the carbon dots is quenched in the presence of Methotrexate, and this method has a wide linear range from 74.9 ng/mL to 99.9 µg/mL with a detection limit of 74.9 ng/mL. nih.govnih.gov

Application in Biological Fluids and Formulations

The analytical methods described above have been widely applied for the determination of Methotrexate and its related compounds, including the 5-methyl ester, in various biological fluids and pharmaceutical formulations. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

In Biological Fluids:

The quantification of Methotrexate and its metabolites in biological fluids such as plasma, serum, and urine is essential for therapeutic drug monitoring to ensure efficacy and minimize toxicity. xjtu.edu.cnnih.gov HPLC and UPLC, particularly when coupled with mass spectrometry (LC-MS/MS), are considered the gold standard for this purpose due to their high sensitivity and specificity. nih.govnih.gov These methods allow for the separation of the parent drug from its metabolites and endogenous interfering substances. nih.gov Sample preparation often involves protein precipitation or solid-phase extraction to clean up the sample before analysis. nih.govmedpharmres.com Spectrofluorimetric and terbium-sensitized fluorescence methods have also been successfully applied to determine Methotrexate in urine and serum samples. nih.gov

In Pharmaceutical Formulations:

For the quality control of pharmaceutical formulations, such as tablets and injections, simpler and more rapid methods are often preferred. jocpr.comnih.gov UV-visible spectrophotometry is a commonly used technique for the assay of Methotrexate in tablet dosage forms due to its simplicity and cost-effectiveness. ijpcbs.comhrpub.org HPLC-UV methods are also frequently employed to ensure the potency and purity of the drug product, including the detection and quantification of impurities like this compound. nih.govjocpr.com

The table below provides an overview of the application of different analytical methods:

Analytical MethodApplication in Biological FluidsApplication in Formulations
UPLC Impurity profiling in plasma/serumImpurity analysis in bulk drug and finished products
HPLC Therapeutic drug monitoring in plasma/serumAssay and purity testing of tablets and injections
Spectrophotometry Not typically used due to matrix interferenceRoutine quality control of tablets
Fluorescence Sensitive determination in plasma and urineNot commonly used

Q & A

Q. What documentation standards ensure reproducibility of this compound studies?

  • Methodological Answer : Follow the ARRIVE 2.0 guidelines for preclinical studies. Provide raw data (e.g., HPLC chromatograms, cell viability curves) in supplementary materials. Specify equipment models (e.g., Waters Acquity UPLC), software versions, and batch numbers for reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.